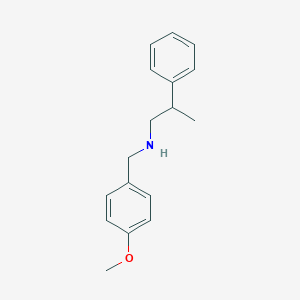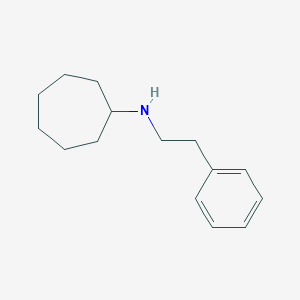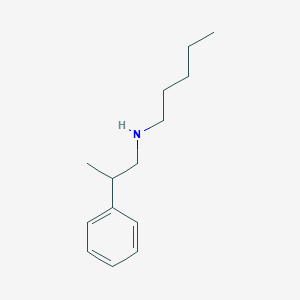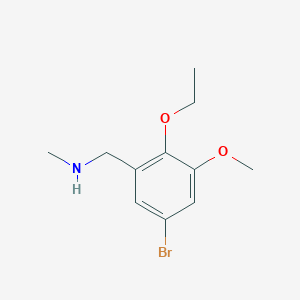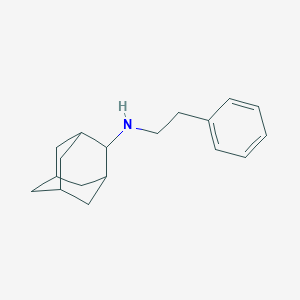![molecular formula C10H10F2N4O2 B262129 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide](/img/structure/B262129.png)
2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide, also known as DPA-714, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic uses in various diseases. DPA-714 is a selective ligand for the translocator protein 18 kDa (TSPO), which is expressed in high levels in activated microglia and is involved in neuroinflammation.
作用机制
2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide binds to TSPO, which is located in the outer mitochondrial membrane of activated microglia and is involved in the regulation of mitochondrial function, steroid synthesis, and immune response. Binding of 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide to TSPO results in the inhibition of proinflammatory cytokine production and microglial activation, as well as the promotion of mitochondrial function and neuroprotection.
Biochemical and Physiological Effects:
2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide has been shown to have various biochemical and physiological effects in preclinical models. These include the reduction of proinflammatory cytokine production, the inhibition of microglial activation, the promotion of mitochondrial function, the protection against neuronal damage, the improvement of cognitive function, the inhibition of tumor growth and metastasis, and the reduction of inflammation and oxidative stress.
实验室实验的优点和局限性
2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide has several advantages for lab experiments, including its high purity and yield, its selective binding to TSPO, its ability to cross the blood-brain barrier, and its lack of toxicity and side effects in preclinical models. However, 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide also has some limitations, including its limited solubility in aqueous solutions, its potential non-specific binding to other proteins, and its lack of clinical data in humans.
未来方向
There are several future directions for the research of 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide. These include the development of more efficient synthesis methods, the optimization of dosing and administration routes, the investigation of its potential therapeutic uses in other diseases, the exploration of its combination with other drugs or therapies, the identification of its downstream targets and signaling pathways, and the translation of its preclinical findings to clinical trials in humans.
合成方法
2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide can be synthesized using a one-pot reaction of 3-(difluoromethyl)-5-methyl-1H-pyrazole-1-carboxylic acid, 3-isoxazolylamine, and N,N-dimethylacetamide in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine. The reaction yields 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide with a purity of over 99% and a yield of 70%.
科学研究应用
2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide has been extensively studied in preclinical models of various diseases, including neuroinflammation, neurodegeneration, cancer, and cardiovascular diseases. In neuroinflammation, 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide has been shown to reduce microglial activation and proinflammatory cytokine production in animal models of multiple sclerosis, Alzheimer's disease, and Parkinson's disease. In neurodegeneration, 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide has been shown to protect against neuronal damage and improve cognitive function in animal models of traumatic brain injury and stroke. In cancer, 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide has been shown to inhibit tumor growth and metastasis in animal models of breast cancer and lung cancer. In cardiovascular diseases, 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide has been shown to reduce inflammation and oxidative stress in animal models of atherosclerosis and myocardial infarction.
属性
产品名称 |
2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide |
|---|---|
分子式 |
C10H10F2N4O2 |
分子量 |
256.21 g/mol |
IUPAC 名称 |
2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]-N-(1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C10H10F2N4O2/c1-6-4-7(10(11)12)14-16(6)5-9(17)13-8-2-3-18-15-8/h2-4,10H,5H2,1H3,(H,13,15,17) |
InChI 键 |
SJMDMCYJBWQYQB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1CC(=O)NC2=NOC=C2)C(F)F |
规范 SMILES |
CC1=CC(=NN1CC(=O)NC2=NOC=C2)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4Z)-4-[(dimethylamino)methylidene]-2-[(3-methylphenoxy)methyl]-1,3-oxazol-5(4H)-one](/img/structure/B262046.png)
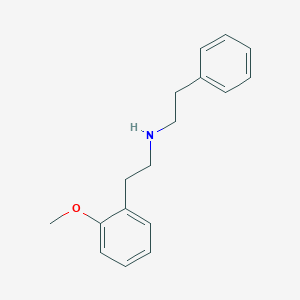
![5-{[4-(Dimethylamino)benzyl]amino}-1-pentanol](/img/structure/B262052.png)
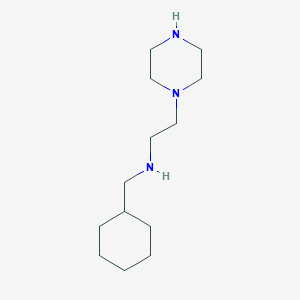

![N-(cyclohexylmethyl)-N-[3-(dimethylamino)propyl]amine](/img/structure/B262057.png)
